molecular formula C10H10Br2O2 B6210051 2-bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one CAS No. 1094318-22-5

2-bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

Cat. No.: B6210051
CAS No.: 1094318-22-5
M. Wt: 322
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Description

2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H10Br2O2. It is a brominated derivative of propiophenone, featuring both bromine and methoxy functional groups on the aromatic ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one typically involves the bromination of 1-(5-bromo-2-methoxyphenyl)propan-1-one. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

Scientific Research Applications

2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: Research on its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one is unique due to the presence of both bromine and methoxy groups on the aromatic ring, which imparts distinct reactivity and biological activity compared to its analogs. This unique substitution pattern allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

CAS No.

1094318-22-5

Molecular Formula

C10H10Br2O2

Molecular Weight

322

Purity

95

Origin of Product

United States

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